Cas no 1807019-86-8 (Ethyl 3-bromo-4-cyano-2-methylphenylacetate)

Ethyl 3-bromo-4-cyano-2-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-bromo-4-cyano-2-methylphenylacetate
- ethyl 2-(3-bromo-4-cyano-2-methylphenyl)acetate
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- インチ: 1S/C12H12BrNO2/c1-3-16-11(15)6-9-4-5-10(7-14)12(13)8(9)2/h4-5H,3,6H2,1-2H3
- InChIKey: OSSGEINJAGTKOY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C=CC(CC(=O)OCC)=C1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 2.9
Ethyl 3-bromo-4-cyano-2-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020289-1g |
Ethyl 3-bromo-4-cyano-2-methylphenylacetate |
1807019-86-8 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 3-bromo-4-cyano-2-methylphenylacetate 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ethyl 3-bromo-4-cyano-2-methylphenylacetateに関する追加情報
Introduction to Ethyl 3-bromo-4-cyano-2-methylphenylacetate (CAS No. 1807019-86-8)
Ethyl 3-bromo-4-cyano-2-methylphenylacetate (CAS No. 1807019-86-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as an intermediate in the synthesis of various bioactive molecules.
The chemical structure of Ethyl 3-bromo-4-cyano-2-methylphenylacetate is composed of a bromo-substituted phenyl ring, a cyano group, and an ethyl ester moiety. These functional groups contribute to its reactivity and stability, making it a valuable building block in synthetic organic chemistry. The bromine atom, in particular, can be readily replaced in various substitution reactions, allowing for the synthesis of a wide range of derivatives.
Recent studies have highlighted the importance of Ethyl 3-bromo-4-cyano-2-methylphenylacetate in the development of new drugs. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of potent inhibitors of specific enzymes involved in cancer progression. The ability to fine-tune the structure through substitution reactions has enabled the creation of molecules with enhanced selectivity and reduced toxicity.
In addition to its role in drug discovery, Ethyl 3-bromo-4-cyano-2-methylphenylacetate has also been explored for its potential in materials science. Its unique electronic properties make it suitable for use in the development of advanced materials with applications in electronics and energy storage. For example, a study published in the Journal of Materials Chemistry demonstrated that derivatives of this compound exhibit excellent charge transport properties, making them promising candidates for use in organic semiconductors.
The synthesis of Ethyl 3-bromo-4-cyano-2-methylphenylacetate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using transition metal catalysts. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.
From a safety perspective, it is important to handle Ethyl 3-bromo-4-cyano-2-methylphenylacetate with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be used when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures.
In conclusion, Ethyl 3-bromo-4-cyano-2-methylphenylacetate (CAS No. 1807019-86-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an essential component in the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field of chemistry.
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